4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine
Overview
Description
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Isopropylation and Methylsulfonylation: The isopropyl and methylsulfonyl groups can be introduced through alkylation and sulfonylation reactions, respectively, using appropriate alkylating and sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-(4-Fluorophenyl)-5-carboxyl-6-isopropyl-2-methylsulfonylpyrimidine
Reduction: 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity to certain targets, while the formyl and methylsulfonyl groups can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-5-formyl-6-methyl-2-methylsulfonylpyrimidine
- 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-ethylsulfonylpyrimidine
- 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyridine
Uniqueness
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the fluorophenyl group can enhance its biological activity and binding affinity, while the formyl, isopropyl, and methylsulfonyl groups contribute to its distinct chemical properties and reactivity .
Biological Activity
4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 147118-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical formula of the compound is with a molecular weight of approximately 351.40 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological interactions.
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C16H18FN3O3S |
Molecular Weight | 351.40 g/mol |
CAS Number | 147118-37-4 |
Physical State | Solid |
Purity | 99% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits proliferation in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory markers |
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Additionally, the presence of the formyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.
- Anticancer Activity Assessment : In a study focused on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.
- Inflammation Model : In vivo studies using animal models for arthritis indicated that treatment with the compound resulted in reduced swelling and inflammation markers, suggesting a promising avenue for anti-inflammatory drug development.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZFJSDYLVRTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652589 | |
Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849470-61-7 | |
Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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